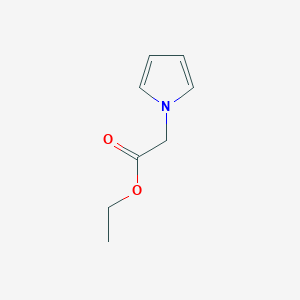

ethyl 1H-pyrrol-1-ylacetate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-pyrrol-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFYRQFECVTJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325617 | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-67-5 | |

| Record name | 5145-67-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC513164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-pyrrol-1-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 1h Pyrrol 1 Ylacetate and Its Congeners

Direct N-Alkylation Strategies for Pyrrole (B145914) Ring Systems

The most direct route to ethyl 1H-pyrrol-1-ylacetate involves the formation of a bond between the nitrogen atom of the pyrrole ring and an acetate (B1210297) group. This is typically achieved through N-alkylation, a fundamental transformation in heterocyclic chemistry.

Alkylation with Haloacetate Reagents

A primary and widely used method for synthesizing this compound is the direct alkylation of pyrrole with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. softbeam.netmdma.ch This reaction is a classic example of nucleophilic substitution, where the pyrrole nitrogen acts as the nucleophile, displacing the halide from the acetate reagent. The general applicability of using alkyl halides for the N-substitution of pyrroles is a well-established principle. organic-chemistry.orgorganic-chemistry.org

The efficiency of this method can be influenced by the choice of the halogen atom in the haloacetate, with bromoacetates generally being more reactive than chloroacetates. For instance, the reaction of 1H-pyrrole-2-carbaldehyde with ethyl bromoacetate can be used to introduce the acetate moiety onto a pre-functionalized pyrrole ring. researchgate.net

Base-Mediated N-Alkylation Protocols

To facilitate the N-alkylation, a base is typically employed to deprotonate the pyrrole's N-H group, thereby increasing its nucleophilicity. The resulting pyrrolide anion is a much more potent nucleophile than the neutral pyrrole molecule. Common bases used in these protocols include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH). organic-chemistry.org

The choice of base and solvent system is crucial for achieving high yields and regioselectivity, minimizing the competing C-alkylation. For example, potassium carbonate in a solvent like dimethylformamide (DMF) or the use of potassium hydroxide in ionic liquids provides an effective medium for the N-substitution of pyrrole with alkyl halides. organic-chemistry.org Another approach involves the use of potassium superoxide (B77818) in the presence of a crown ether like 18-crown-6 (B118740), a method that can be accelerated by ultrasound. nih.gov The combination of potassium carbonate and 18-crown-6 has been successfully used in the synthesis of ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate from 1H-pyrrole-2-carbaldehyde and ethyl bromoacetate in dioxane. researchgate.net

Table 1: Examples of Base-Mediated N-Alkylation of Pyrrole Derivatives

| Pyrrole Substrate | Alkylating Reagent | Base/Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrrole | Alkyl halides | K2CO3 / DMF | N-Alkylpyrrole | organic-chemistry.org |

| Pyrrole | Alkyl halides | KOH / Ionic Liquid | N-Alkylpyrrole | organic-chemistry.orgorganic-chemistry.org |

| Pyrrole | Methyl iodide, etc. | KO2 / 18-crown-6, Ultrasound | N-Alkylpyrrole | nih.gov |

| 1H-Pyrrole-2-carbaldehyde | Ethyl bromoacetate | K2CO3 / 18-crown-6, Dioxane | Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate | researchgate.net |

Multicomponent Reaction Approaches for Pyrrole-Acetate Scaffolds

Multicomponent reactions (MCRs) offer an efficient alternative for constructing complex molecules like pyrrole-acetate derivatives in a single step from three or more starting materials. These methods are valued for their atom economy and operational simplicity.

Four-Component Pyrrole Synthesis via Cyclocondensation

Several four-component strategies have been developed for the synthesis of highly functionalized pyrroles. nih.govorganic-chemistry.orgacs.orgtandfonline.comrsc.org These reactions typically involve the condensation of an amine, a 1,3-dicarbonyl compound, an aldehyde, and a nitroalkane or its equivalent. tandfonline.comrsc.org While these methods may not directly yield this compound, they produce polysubstituted pyrrole cores that can be further elaborated. For example, a one-pot reaction involving pyrrole-1-acetic acid-2-formyl ethyl ester, an aniline, a glyoxylic acid, and an isocyanide was used to create a complex pyrrole derivative, demonstrating the utility of pre-functionalized components in MCRs. researchgate.net Catalysts such as iodine or graphite (B72142) can be employed to promote these cyclocondensation reactions. tandfonline.comrsc.org

Tandem Reaction Sequences for Pyrrole Formation

Tandem, or cascade, reactions provide a powerful tool for the efficient synthesis of pyrrole rings. These sequences involve multiple bond-forming events occurring in a single reaction vessel without the isolation of intermediates. Various strategies have been reported, including:

Copper-catalyzed tandem C-N bond formation from 1,4-dihalo-1,3-dienes. organic-chemistry.org

A sequence of aza-Michael addition, iodocyclization, and oxidative aromatization starting from 1,3-enynes and amines. acs.org

Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds and primary amines. researchgate.net

A catalyst- and solvent-free tandem enamine formation–Michael addition–cyclization sequence involving primary amines, 1,3-dicarbonyl compounds, and Michael acceptors. rsc.org

Tandem amination/oxidation sequences starting from amine-tethered alkynes. nih.gov

These methods highlight the versatility of tandem reactions in constructing the fundamental pyrrole scaffold from diverse and readily available starting materials.

Table 2: Overview of Tandem Reaction Strategies for Pyrrole Synthesis

| Reaction Type | Key Reactants | Catalyst/Conditions | Description | Reference |

|---|---|---|---|---|

| Tandem C-N Bond Formation | 1,4-Dihalo-1,3-dienes, Amines | Copper(I) iodide | Forms both C-N bonds in a single transformation. | organic-chemistry.org |

| Aza-Michael/Cyclization | 1,3-Enynes, Amines | Molecular Iodine | Sequential aza-Michael addition, iodocyclization, and aromatization. | acs.org |

| [4+1] Annulation | α-Alkenyl-dicarbonyls, Amines | Palladium(II) trifluoroacetate | Involves enamination and amino-alkene intermediates. | researchgate.net |

| Enamine/Michael/Cyclization | Amines, 1,3-Dicarbonyls, Michael Acceptors | Catalyst- and Solvent-Free | A three-component, environmentally benign process. | rsc.org |

Synthetic Routes from Pre-Functionalized Pyrrole Systems

An alternative to building the pyrrole ring is to start with a pyrrole derivative that is already functionalized and then perform further chemical modifications. This approach is particularly useful for creating complex analogs.

The synthesis of ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate via N-alkylation of 1H-pyrrole-2-carbaldehyde is a clear example of this strategy. researchgate.net Here, the acetate side chain is introduced onto a pyrrole ring that already bears a formyl group. Similarly, pyrroles containing electron-withdrawing groups, such as methyl 1H-pyrrole-2-carboxylate, can be effectively N-alkylated. nih.gov The functionalization of pyrrole derivatives can also be achieved through various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents onto the preformed heterocyclic core. rhhz.net More complex, multi-step syntheses can also start from highly functionalized pyrroles, such as derivatives of the drug Atorvastatin, to create new analogs. chemicalbook.com

Derivatization from 1H-Pyrrole-2-Carbaldehyde Precursors

A primary route to N-substituted pyrroles involves the direct alkylation of a pyrrole precursor. The synthesis of ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, a closely related congener, serves as a clear example of this methodology. This process starts with 1H-pyrrole-2-carbaldehyde, which is N-alkylated using an appropriate ethyl haloacetate.

In a typical procedure, 1H-pyrrole-2-carbaldehyde is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF). nih.gov The base deprotonates the pyrrole nitrogen, forming a nucleophilic pyrrolide anion. This anion then reacts with ethyl bromoacetate via a nucleophilic substitution reaction to yield the desired N-substituted product, ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. nih.gov This method is effective for introducing the ethyl acetate group specifically at the nitrogen atom of the pyrrole ring. nih.govresearchgate.net

Table 1: Synthesis of Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Yield | Reference |

| 1H-Pyrrole-2-carbaldehyde | Ethyl bromoacetate | NaH | Anhydrous DMF | 0 °C to rt | Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate | Not specified | nih.gov |

This synthetic approach highlights a straightforward and regioselective pathway to N-functionalized pyrroles, which are valuable intermediates in organic synthesis. nih.govresearchgate.net

Routes Involving Pyrrolidine (B122466) Derivatives and Maleic Anhydride (B1165640)

Synthetic routes utilizing pyrrolidine derivatives and maleic anhydride are generally employed for the construction of the pyrrole ring system itself, often resulting in different classes of congeners, such as substituted dioxopyrrolidines. evitachem.com The fundamental reaction involves the condensation of maleic anhydride with an amine. evitachem.com This process can be a starting point for creating various pyrrole and pyrrolidine structures.

For instance, the synthesis of compounds like 2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate often begins with maleic anhydride, which reacts with an amine to form a pyrrole derivative. evitachem.com Subsequent reactions, such as aza-Michael additions, can then be used to introduce further complexity to the molecule. evitachem.com While this pathway is crucial for building certain heterocyclic frameworks from acyclic precursors, it does not represent a direct or common method for the synthesis of this compound itself. Instead, it provides access to congeners characterized by a pyrrolidine-2,5-dione structure. evitachem.comscielo.org.mxresearchgate.net

Formation from 2-Pyrrolyl Trichloromethyl Ketones

An alternative synthetic pathway allows for the formation of C-substituted pyrrole congeners, such as ethyl pyrrole-2-carboxylate, from 2-pyrrolyl trichloromethyl ketone. orgsyn.org This method is distinct from the N-alkylation routes as it functionalizes a carbon atom on the pyrrole ring. The synthesis proceeds in two main steps.

First, 2-pyrrolyl trichloromethyl ketone is prepared by the acylation of freshly distilled pyrrole with trichloroacetyl chloride in anhydrous diethyl ether. orgsyn.org The resulting ketone is a stable, crystalline solid. orgsyn.org

In the second step, the 2-pyrrolyl trichloromethyl ketone is treated with sodium ethoxide, generated in situ from sodium metal and anhydrous ethanol (B145695). orgsyn.org This leads to a haloform-type reaction, where the trichloromethyl group is cleaved, and an ethyl ester is formed at the C-2 position of the pyrrole ring. The final product, ethyl pyrrole-2-carboxylate, is obtained in high yield after purification by distillation. orgsyn.org This procedure provides a facile and large-scale synthesis of pyrrole-2-carboxylic acid derivatives without requiring the use of moisture-sensitive organometallic reagents. orgsyn.org

Table 2: Synthesis of Ethyl Pyrrole-2-carboxylate

| Step | Starting Material | Reagents | Product | Yield | Reference |

| A | Pyrrole, Trichloroacetyl chloride | K₂CO₃ (aq. workup) | 2-Pyrrolyl trichloromethyl ketone | 77–80% | orgsyn.org |

| B | 2-Pyrrolyl trichloromethyl ketone | Sodium, Anhydrous ethanol | Ethyl pyrrole-2-carboxylate | 91–92% | orgsyn.org |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity is a critical consideration in the synthesis of substituted pyrroles, as the pyrrole ring has multiple reactive sites (the nitrogen atom and the carbon atoms at positions 2, 3, 4, and 5). The choice of synthetic method dictates which position is functionalized.

The derivatization from 1H-pyrrole-2-carbaldehyde is a prime example of a regioselective N-alkylation. nih.gov Under basic conditions, the nitrogen atom is the most acidic site and is readily deprotonated, leading to exclusive substitution at the N-1 position. nih.gov In contrast, the route starting from 2-pyrrolyl trichloromethyl ketone demonstrates regioselective C-2 acylation. orgsyn.org Friedel-Crafts acylation of pyrrole, which is the first step in this sequence, preferentially occurs at the C-2 (α) position due to the higher stability of the cationic intermediate compared to attack at the C-3 (β) position.

Enzymatic reactions offer powerful tools for achieving high regioselectivity and stereoselectivity, although specific applications for this compound are not widely documented. Enzymes like ω-transaminases have been used for the regioselective amination of diketones, which can subsequently cyclize to form heterocyclic systems. mdpi.com Such bio-catalytic approaches provide strategies for creating optically pure molecules under mild conditions. mdpi.com

Process Optimization for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product while minimizing waste and cost. Key parameters that are often adjusted include the choice of solvent, catalyst loading, temperature, and reaction time. semanticscholar.org

For multi-component reactions used to synthesize polysubstituted pyrroles, the catalyst-to-substrate ratio and the choice of solvent have been shown to be crucial. semanticscholar.org For example, in a four-component synthesis of pyrrole derivatives, a specific substrate-to-catalyst molar ratio of 60 was found to provide a good yield of 89%. semanticscholar.org The study also demonstrated that polar solvents like water and ethanol gave superior results compared to less polar solvents like acetonitrile. semanticscholar.org

In the synthesis of 1H-pyrrole-2-carbaldehyde derivatives, optimization of a three-step process resulted in a total yield of 65%. researchgate.net An improved synthesis of methyl pyrrol-2-ylglyoxylate, a congener, was achieved by carefully controlling the reaction temperature at -78 °C during the addition of oxalyl chloride to pyrrole, followed by treatment with sodium methoxide. chim.it This highlights that temperature control and the sequence of reagent addition are vital for optimizing selectivity and yield. chim.it Furthermore, enhancing a process through measures like improved extraction and subcooling of azeotropes can significantly reduce raw material consumption and wastewater production, leading to a more efficient and environmentally friendly process. mdpi.com

Table 3: Examples of Process Optimization Parameters for Pyrrole Synthesis

| Reaction Type | Optimized Parameter | Effect | Reference |

| Four-component pyrrole synthesis | Solvent | Polar solvents (water, ethanol) gave good yields | semanticscholar.org |

| Four-component pyrrole synthesis | Catalyst Loading (S/C ratio) | Increasing catalyst amount beyond an optimum (S/C = 60) decreased the yield | semanticscholar.org |

| Friedel-Crafts acylation of pyrrole | Temperature | Low temperature (-78 °C) during reagent addition | Improved yield (57%) of the target product |

| Synthesis of a 1H-pyrrole-2-carbaldehyde derivative | Overall Process | Optimization of a three-step sequence | Achieved a 65% total yield |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For organic molecules like ethyl 1H-pyrrol-1-ylacetate, ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the different types of protons in a molecule and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrrole (B145914) ring, the methylene group of the acetate (B1210297) moiety, and the ethyl group.

The protons on the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. Specifically, the protons at positions 2 and 5 (α-protons) are expected to be chemically equivalent, as are the protons at positions 3 and 4 (β-protons), leading to two distinct signals. These signals often appear as triplets or more complex multiplets due to spin-spin coupling with each other.

The methylene protons (CH₂) of the acetate group attached to the pyrrole nitrogen are expected to produce a singlet, as there are no adjacent protons to cause splitting. The ethyl ester group will exhibit a characteristic quartet for the methylene protons (OCH₂) and a triplet for the terminal methyl protons (CH₃), arising from coupling with each other.

A representative dataset for the ¹H NMR spectrum of this compound is detailed in the table below.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | Pyrrole H-2, H-5 |

| Data not available | - | - | Pyrrole H-3, H-4 |

| Data not available | Singlet | 2H | N-CH₂-COO |

| Data not available | Quartet | 2H | O-CH₂-CH₃ |

| Data not available | Triplet | 3H | O-CH₂-CH₃ |

Note: Specific chemical shift and coupling constant values are dependent on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments within a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The spectrum would typically show two signals for the pyrrole ring carbons (C-2/C-5 and C-3/C-4), one for the carbonyl carbon of the ester, one for the methylene carbon attached to the nitrogen, and two for the ethyl group carbons. The carbonyl carbon signal is characteristically found in the downfield region of the spectrum.

A summary of the expected ¹³C NMR signals is presented in the following table.

| Chemical Shift (δ) (ppm) | Assignment |

| Data not available | C=O (Ester) |

| Data not available | Pyrrole C-2, C-5 |

| Data not available | Pyrrole C-3, C-4 |

| Data not available | N-CH₂-COO |

| Data not available | O-CH₂-CH₃ |

| Data not available | O-CH₂-CH₃ |

Note: Specific chemical shift values are dependent on the solvent and the magnetic field strength of the NMR instrument.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HETCOR)

Two-dimensional NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, are employed to establish correlations between different nuclei. A ¹H-¹³C HETCOR experiment for this compound would show cross-peaks connecting the signals of protons to the signals of the carbon atoms to which they are directly attached. This technique is invaluable for unambiguously assigning the proton and carbon signals in the respective 1D NMR spectra, confirming the connectivity within the molecule. For instance, it would definitively link the proton signals of the pyrrole ring to their corresponding carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₈H₁₁NO₂, the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with high confidence. This is a crucial step in the identification and characterization of a new or synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum reveals key absorptions characteristic of its ester and pyrrole functionalities.

While a dedicated, peer-reviewed IR spectrum for pure this compound is not widely available in the literature, the expected characteristic absorption bands can be predicted based on the analysis of similar structures, such as ethyl acetate and various N-substituted pyrrole derivatives.

Key expected vibrational frequencies for this compound include:

C-H Stretching: The pyrrole ring's C-H bonds are expected to show stretching vibrations in the region of 3100-3150 cm⁻¹. The aliphatic C-H bonds of the ethyl group and the methylene bridge will exhibit stretching vibrations typically between 2850 and 3000 cm⁻¹.

C=O Stretching: The carbonyl group (C=O) of the ester is one of the most prominent features in the IR spectrum, typically showing a strong, sharp absorption band in the range of 1735-1750 cm⁻¹. Research on a more complex molecule containing the this compound moiety has reported carbonyl-related peaks in the range of 1725-1740 cm⁻¹, which is consistent with this expectation. researchgate.net

C-O Stretching: The ester C-O single bond stretching vibrations are expected to produce strong bands in the fingerprint region, typically around 1000-1300 cm⁻¹.

Pyrrole Ring Vibrations: The pyrrole ring itself gives rise to several characteristic vibrations. These include C=C stretching, which typically appears in the 1450-1600 cm⁻¹ region, and C-N stretching, often observed around 1300-1400 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the pyrrole ring also contribute to the complexity of the fingerprint region.

The following table summarizes the anticipated IR absorption bands for this compound and their corresponding functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrrole C-H | Stretching | 3100 - 3150 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Ester C=O | Stretching | 1735 - 1750 |

| Pyrrole C=C | Stretching | 1450 - 1600 |

| Pyrrole C-N | Stretching | 1300 - 1400 |

| Ester C-O | Stretching | 1000 - 1300 |

It is important to note that the precise positions of these peaks can be influenced by the molecular environment and the physical state of the sample (solid, liquid, or gas).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation in the solid state.

A comprehensive search of crystallographic databases reveals that a dedicated single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

While the crystal structure of a significantly more complex derivative, ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate, has been determined, it is not appropriate to extrapolate the solid-state packing and detailed geometric parameters for the much simpler this compound from this data. researchgate.netnih.gov The presence of bulky substituents dramatically influences the crystal packing and molecular conformation through various intermolecular forces such as hydrogen bonding and π-π stacking, which would be absent in the unsubstituted parent compound.

Therefore, without experimental crystallographic data for this compound, a definitive analysis of its solid-state structure, including bond lengths and angles, remains speculative. Computational modeling could provide theoretical insights into the preferred conformation in the solid state, but this would require validation through experimental X-ray diffraction analysis.

Chemical Reactivity and Derivatization Pathways

Ester Functional Group Transformations

The ethyl acetate (B1210297) moiety attached to the pyrrole (B145914) nitrogen is susceptible to typical ester reactions, primarily involving nucleophilic acyl substitution. These transformations allow for the modification of the side chain without altering the core pyrrole ring.

Hydrolysis to Corresponding Carboxylic Acids

The ester group of ethyl 1H-pyrrol-1-ylacetate can be readily hydrolyzed to its corresponding carboxylic acid, 1H-pyrrol-1-ylacetic acid. This reaction is typically carried out under basic conditions, a process known as saponification. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt, which is then protonated during an acidic workup to yield the final product.

| Reactant | Reagents | Product |

| This compound | 1. Strong Base (e.g., KOH, NaOH) in an alcohol/water mixture 2. Acid (e.g., HCl) for workup | 1H-pyrrol-1-ylacetic acid |

This hydrolysis is a fundamental step in synthesizing various derivatives, as the resulting carboxylic acid can be activated for further reactions, such as amidation.

Amidation Reactions and Amide Derivative Synthesis

The transformation of the ester into an amide, known as amidation, is a valuable pathway for creating derivatives with diverse biological and chemical properties. This can be achieved by reacting this compound directly with an amine, although this reaction can be slow. A more common and efficient method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid (as described in 4.1.1), which is then coupled with an amine using a coupling agent.

Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HBTU are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. google.comnih.gov This method allows for the synthesis of a wide range of primary, secondary, and tertiary amides by selecting the appropriate amine. For instance, reacting 1H-pyrrol-1-ylacetic acid with various primary or secondary amines in the presence of a coupling agent would yield the corresponding N-substituted 2-(1H-pyrrol-1-yl)acetamides. These acetamide derivatives are found in various pharmacologically active compounds. galaxypub.conih.gov

| Starting Material | Reagents | Intermediate/Product | Reaction Type |

| This compound | 1. Base (hydrolysis) 2. Acid (workup) | 1H-pyrrol-1-ylacetic acid | Hydrolysis |

| 1H-pyrrol-1-ylacetic acid | Amine (R-NH2), Coupling Agent (e.g., EDCI) | 2-(1H-pyrrol-1-yl)acetamide derivative | Amidation |

Pyrrole Ring System Reactivity

The pyrrole ring is an electron-rich aromatic system, making it highly reactive towards electrophiles. The substitution pattern is directed by the N-acetyl substituent, which influences the electron density at the various ring positions.

Electrophilic Aromatic Substitution Reactions (e.g., Formylation, Halogenation, Nitration)

Due to its electron-rich nature, the pyrrole ring readily undergoes electrophilic aromatic substitution. wikipedia.org Substitution typically occurs at the C2 or C5 position, as the cationic intermediate (the sigma complex) formed by attack at these positions is more resonance-stabilized than the intermediate formed by attack at C3 or C4.

Formylation: The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. When applied to this compound, the reaction with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) introduces a formyl group, typically at the C2 position, to yield ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. The steric bulk of the N-substituent can influence the ratio of C2 to C3 substitution.

Halogenation: Halogenation of N-substituted pyrroles can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). wikipedia.org These reactions proceed rapidly, often at low temperatures, to yield monohalogenated products primarily at the C2 position. Due to the high reactivity of the pyrrole ring, polyhalogenation can occur if excess halogenating agent is used.

Nitration: Nitration of the pyrrole ring requires mild conditions to avoid polymerization and oxidation. A common reagent for this transformation is acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which typically yields the 2-nitro derivative. uop.edu.pk

| Reaction | Typical Reagents | Primary Product Position |

| Formylation | POCl3, DMF | C2 |

| Halogenation | NBS, NCS | C2 |

| Nitration | HNO3, Acetic Anhydride (B1165640) | C2 |

Oxidation and Reduction of Ring Substituents

Substituents introduced onto the pyrrole ring can be further modified through oxidation or reduction. For example, a formyl group introduced at the C2 position via the Vilsmeier-Haack reaction can be reduced to a hydroxymethyl group (-CH2OH) using mild reducing agents like sodium borohydride (NaBH4), or further to a methyl group (-CH3) under stronger conditions.

Conversely, while the pyrrole ring itself is sensitive to strong oxidizing agents, leading to decomposition or polymerization, substituents can be oxidized under controlled conditions. nih.govresearchgate.net For instance, an alkyl group on the pyrrole ring could potentially be oxidized to a carboxylic acid, although this transformation is less common due to the sensitivity of the ring. nih.gov The partial reduction of the pyrrole ring itself to form pyrrolines is also a known transformation for N-substituted pyrroles, often requiring conditions like a Birch reduction. ox.ac.ukpu.ac.kenih.gov However, this involves the ring rather than a substituent. A more relevant transformation is the reduction of a 2-carboxylate group (a substituent) to a 2-formyl group, which can be achieved using reagents like RANEY® nickel on the corresponding 2-thionoester. researchgate.netnih.gov

Cycloaddition Reactions (e.g., Hetero-Diels-Alder)

The pyrrole ring can act as a 4π-electron diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.org However, the aromatic character of pyrrole reduces its reactivity as a diene compared to non-aromatic dienes. The reaction is often thermodynamically unfavorable, and the resulting cycloadducts can be unstable, readily undergoing a retro-Diels-Alder reaction to restore the aromatic pyrrole ring.

The presence of an electron-withdrawing group on the nitrogen atom, such as the ethyl acetate group in this compound, can enhance the diene character of the pyrrole ring and facilitate cycloaddition with reactive dienophiles. These reactions can lead to the formation of complex bicyclic structures. The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is also a potential pathway for N-acylpyrroles, allowing for the synthesis of various heterocyclic systems. beilstein-journals.orggrafiati.comwikipedia.org

Side Chain Functionalization and Coupling Reactions

Functionalization of this compound can be achieved at both the pyrrole ring (peripheral sites) and the acetate side chain. This section focuses on reactions that introduce new functional groups and facilitate coupling with other molecules.

To enable condensation reactions such as Schiff base formation, a carbonyl group must first be introduced onto the pyrrole ring. The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including N-substituted pyrroles ijpcbs.com.

The reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) wikipedia.orgchemistrysteps.com. This combination generates a potent electrophilic species known as the Vilsmeier reagent (a chloroiminium salt) in situ jk-sci.comyoutube.com. Due to the electron-donating nature of the nitrogen atom, electrophilic substitution on the pyrrole ring occurs with high regioselectivity at the C-2 position chemistrysteps.com. Applying this reaction to this compound is expected to yield ethyl (2-formyl-1H-pyrrol-1-yl)acetate.

Once formylated, the resulting aldehyde derivative can readily undergo condensation reactions with primary amines to form Schiff bases, also known as imines nih.govnih.gov. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, to form a carbon-nitrogen double bond (azomethine group) researchgate.net. The reaction is typically catalyzed by a small amount of acid.

| Reaction Stage | Reactants | Reagents/Conditions | Product |

| Formylation | This compound | 1. DMF, POCl₃2. Aqueous workup | Ethyl (2-formyl-1H-pyrrol-1-yl)acetate |

| Schiff Base Formation | Ethyl (2-formyl-1H-pyrrol-1-yl)acetate, Primary Amine (R-NH₂) | Acid catalyst (e.g., acetic acid), Dehydrating conditions | Ethyl (2-((R-imino)methyl)-1H-pyrrol-1-yl)acetate |

The introduction of alkyl and acyl groups onto the peripheral carbon atoms of the pyrrole ring can be accomplished via Friedel-Crafts reactions. However, the reactivity and regioselectivity of these reactions on N-substituted pyrroles are strongly influenced by the nature of the substituent on the nitrogen atom and the reaction conditions, particularly the choice of Lewis acid catalyst nih.gov.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the pyrrole ring using an acyl halide or anhydride and a Lewis acid catalyst youtube.com. For N-substituted pyrroles, the regioselectivity of acylation (attack at the C-2 versus the C-3 position) is not always straightforward. While electrophilic substitution on pyrrole typically favors the C-2 position, studies on related N-sulfonylpyrroles have shown that the choice of catalyst is critical nih.gov.

For instance, the acylation of N-p-toluenesulfonylpyrrole with a strong Lewis acid like aluminum chloride (AlCl₃) proceeds through an organoaluminum intermediate, leading predominantly to the 3-acyl derivative. In contrast, using weaker Lewis acids such as tin(IV) chloride (SnCl₄) or ethylaluminum dichloride (EtAlCl₂) favors the formation of the 2-acyl isomer nih.gov. This suggests that by carefully selecting the Lewis acid, the acylation of this compound could potentially be directed to either the C-2 or C-3 position.

| N-Substituted Pyrrole Model | Lewis Acid Catalyst | Major Acylation Product |

| N-p-toluenesulfonylpyrrole | Aluminum chloride (AlCl₃) | 3-acylpyrrole derivative nih.gov |

| N-p-toluenesulfonylpyrrole | Tin(IV) chloride (SnCl₄) | 2-acylpyrrole derivative nih.gov |

| N-p-toluenesulfonylpyrrole | Ethylaluminum dichloride (EtAlCl₂) | 2-acylpyrrole derivative nih.gov |

Friedel-Crafts Alkylation: The alkylation of the pyrrole ring follows a similar electrophilic substitution mechanism. However, the reaction is often more difficult to control than acylation and can be prone to issues such as polyalkylation and carbocation rearrangements. For N-substituted pyrroles, palladium-catalyzed reactions have emerged as a method for regioselective alkylation at the C-H bond adjacent to the nitrogen atom organic-chemistry.org.

Elucidation of Reaction Mechanisms and Intermediates

Understanding the stepwise pathways and transient species involved in the derivatization of this compound is crucial for controlling reaction outcomes.

Vilsmeier-Haack Reaction Mechanism: The mechanism proceeds in two main stages chemistrysteps.com.

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent wikipedia.orgyoutube.com.

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of this compound attacks the carbon of the Vilsmeier reagent. This attack preferentially occurs at the C-2 position, forming a resonance-stabilized cationic intermediate (a sigma complex). Aromatization is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final 2-formyl product chemistrysteps.com.

Schiff Base Formation Mechanism: This condensation reaction is typically a reversible, acid-catalyzed process that occurs via a key intermediate nih.gov.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the formyl-substituted pyrrole derivative.

Formation of a Carbinolamine Intermediate: This attack forms a tetrahedral intermediate called a carbinolamine (or hemiaminal), which contains both an amine and a hydroxyl group attached to the same carbon.

Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen atom then helps to expel the water molecule, forming a carbon-nitrogen double bond and yielding the final Schiff base product.

Friedel-Crafts Acylation Mechanism: The generally accepted mechanism involves the formation of a strong electrophile that is then attacked by the aromatic ring youtube.comkhanacademy.org.

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen atom of the acyl halide. This coordination weakens the carbon-halogen bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (R-C≡O⁺). This ion is a potent electrophile.

Electrophilic Attack: The π-electrons of the pyrrole ring attack the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the ring, including, crucially, the nitrogen atom. Analysis of the resonance structures shows greater stabilization when the attack occurs at the C-2 position compared to the C-3 position.

Deprotonation: A weak base (such as the [AlCl₄]⁻ complex formed in the first step) removes the proton from the carbon atom that was attacked, restoring the aromaticity of the pyrrole ring and yielding the acylated product. The Lewis acid catalyst is regenerated in this step. As noted previously, with strong Lewis acids like AlCl₃, an alternative pathway involving an organoaluminum intermediate may dominate, altering the regioselectivity nih.gov.

Advanced Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the molecular-level properties of ethyl 1H-pyrrol-1-ylacetate.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It has been effectively applied to study various pyrrole (B145914) derivatives, providing reliable data on their geometry and electronic properties. researchgate.netnih.gov Methods like B3LYP combined with basis sets such as 6-31G* are commonly employed to optimize the molecular structure and calculate key electronic parameters. researchgate.net These calculations yield valuable information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation and stability.

| Parameter | Description | Typical Application for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths and angles for the pyrrole ring and the ethyl acetate (B1210297) substituent. |

| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the relative stability of different conformers or isomers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Helps in understanding intermolecular interactions and solubility. |

| Atomic Charges | The distribution of electron density among the atoms in the molecule. | Predicts sites for electrostatic interactions and chemical reactions. |

This table is illustrative and represents the type of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, making it susceptible to electrophilic attack. The LUMO's location will depend on the specific arrangement of the atoms. In reactions, the interaction between the HOMO of one molecule and the LUMO of another determines the feasibility and pathway of the reaction. For instance, theoretical calculations have confirmed that the reaction between heterocycles like pyrrole and ethyl nitrosoacrylate is controlled by the interaction of the LUMO of the heterodiene and the HOMO of the dienophile. frontiersin.org

| Orbital Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and the ability to donate electrons. A higher energy HOMO indicates stronger nucleophilicity. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and the ability to accept electrons. A lower energy LUMO indicates stronger electrophilicity. |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO. | A smaller gap suggests the molecule is more easily excitable and more chemically reactive. |

This table presents the conceptual importance of FMO parameters in reactivity analysis.

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (1H and 13C) with a high degree of accuracy when compared to experimental results. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate UV-Visible absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov These theoretical spectra can be compared with experimental data to confirm the identity and purity of the synthesized compound.

| Spectroscopic Data | Computational Method | Application to this compound |

| 1H & 13C NMR Chemical Shifts | GIAO-DFT | Prediction of the full NMR spectrum to aid in the assignment of experimental peaks to specific protons and carbons in the molecule. |

| UV-Visible λmax | TD-DFT | Calculation of the wavelength of maximum absorption, corresponding to electronic transitions, to compare with experimental UV-Vis spectra. |

This table illustrates how computational methods are applied to predict spectroscopic properties.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting reactive sites for both electrophilic and nucleophilic attacks. The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, an MEP map would likely show a negative potential (red) around the pyrrole ring, reflecting its aromatic and electron-rich nature, and a positive potential (blue) near the hydrogen atoms. researchgate.net The carbonyl oxygen of the ester group would also be a site of negative potential.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) of a reaction. This involves identifying all relevant stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). frontiersin.org The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's kinetics.

By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) can be determined. A lower activation energy corresponds to a faster reaction rate. This type of analysis is crucial for understanding why certain products are formed over others (selectivity) and for designing more efficient synthetic routes. For example, DFT calculations have been used to investigate the regioselectivity of the cycloaddition of ethyl nitrosoacrylate with pyrrole by analyzing the different possible transition states. frontiersin.org

Analysis of Charge Distribution and Regioselectivity

The regioselectivity of a chemical reaction—the preference for bond-making or breaking at one position over all other possible positions—is governed by the electronic properties of the reactants. DFT calculations can provide quantitative measures of the electron distribution within a molecule through various population analysis schemes (e.g., Mulliken, Natural Bond Orbital or NBO).

For this compound, the pyrrole ring is known to undergo electrophilic substitution, predominantly at the C2 and C5 positions. Computational analysis of the atomic charges can confirm this preference. By calculating the partial charges on each atom, it is possible to identify the most nucleophilic centers (those with the most negative charge), which are the most likely sites for electrophilic attack. This information, consistent with MEP analysis, allows for a precise prediction of the major product in reactions like halogenation, nitration, or acylation. researchgate.netfrontiersin.org

| Atom Position (Pyrrole Ring) | Calculated Partial Charge (Hypothetical) | Implication for Regioselectivity |

| N1 | -0.45 | Nitrogen lone pair contributes to aromaticity; site of N-alkylation. |

| C2 | -0.30 | High electron density; a primary site for electrophilic attack. |

| C3 | -0.20 | Lower electron density than C2; a secondary site for electrophilic attack. |

| C4 | -0.20 | Lower electron density than C2; a secondary site for electrophilic attack. |

| C5 | -0.30 | High electron density; a primary site for electrophilic attack. |

This table provides a hypothetical example of how calculated atomic charges can be used to predict the regioselectivity of electrophilic substitution on the pyrrole ring.

Theoretical Studies of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)

Theoretical and computational chemistry provides significant insights into the non-covalent interactions that govern the molecular conformation and crystal packing of this compound and related derivatives. These studies primarily utilize methods like Density Functional Theory (DFT) to analyze the geometry, vibrational frequencies, and electronic properties of the molecule in both isolated and dimeric forms.

A predominant intermolecular interaction identified in pyrrole-containing esters is the hydrogen bond. Specifically, computational and crystallographic studies on analogous compounds reveal the formation of stable centrosymmetric dimers. researchgate.netmdpi.comresearchgate.net These dimers are typically linked by a pair of equivalent N-H···O hydrogen bonds, where the pyrrole N-H group acts as the hydrogen bond donor and the carbonyl oxygen of the ester group serves as the acceptor. researchgate.netmdpi.com The planarity of the pyrrole ring and the carbonyl group facilitates this arrangement. mdpi.com

Quantum chemical calculations have been employed to quantify the strength of these interactions. For instance, in a similar pyrrole derivative, the binding energy of this intermolecular N-H···O interaction has been calculated to be approximately -10.19 kcal/mol after basis set superposition error correction, indicating a strong and stable dimeric structure. researchgate.net Another study on a related chalcone-pyrrole derivative calculated the intermolecular hydrogen bond energy of its dimer to be -12.3 kcal/mol using Atoms in Molecules (AIM) theory. nih.gov Natural Bond Orbital (NBO) analysis further elucidates these interactions by showing charge transfer and delocalization between the interacting orbitals of the donor and acceptor groups. researchgate.netfrontiersin.org

The table below summarizes the key intermolecular interactions investigated in theoretical studies of this compound and analogous compounds.

| Interaction Type | Donor Group | Acceptor Group | Typical Calculated Energy (kcal/mol) | Method of Analysis |

| Intermolecular Hydrogen Bond | Pyrrole N-H | Ester C=O | -10 to -12.5 researchgate.netnih.gov | DFT, AIM, NBO |

| C-H···π Interaction | Alkyl/Aryl C-H | Pyrrole Ring (π-system) | ~ -1.1 mdpi.com | DFT, Crystal Structure Analysis |

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery and molecular biology for understanding potential biological activity and mechanism of action. For derivatives of this compound, molecular docking studies have been performed to predict their binding modes within the active sites of various enzymes, such as cyclooxygenase (COX) and protein kinases like EGFR and CDK2. nih.govnih.gov

In a typical docking simulation, the protein target is held rigid or with limited flexibility, while the ligand (the pyrrole derivative) is allowed to explore different conformations and orientations within the defined binding pocket. researchgate.net The most favorable binding poses are then ranked based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). researchgate.net

Studies on related ethyl pyrrole carboxylates have shown that the pyrrole core often acts as a scaffold, positioning key functional groups to interact with specific amino acid residues in the enzyme's active site. nih.gov The binding is typically characterized by a combination of interactions:

Hydrogen Bonds: The pyrrole N-H group and the carbonyl oxygen of the ester are common hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with polar residues such as serine, threonine, or the peptide backbone in the active site.

Hydrophobic Interactions: The aromatic pyrrole ring and the ethyl group can engage in hydrophobic and van der Waals interactions with nonpolar residues like leucine, valine, and isoleucine.

π-π and C-H···π Interactions: The pyrrole ring can participate in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or C-H···π interactions within the binding pocket. researchgate.netnih.gov

For example, in docking studies of pyrrole derivatives against the CDK-2 enzyme, a compound showed a binding energy of -24.52 kcal/mol, indicating a strong predicted affinity. nih.gov The binding mode revealed that the 1H-pyrrole moiety was positioned to form key interactions within the active site, mimicking the binding of known inhibitors. nih.gov

The following table provides a generalized summary of predicted binding interactions for ethyl pyrrole derivatives based on molecular docking studies against common biological targets.

| Target Enzyme Class | Key Interacting Residues (Example) | Predicted Binding Interactions | Predicted Binding Energy Range (kcal/mol) |

| Cyclooxygenase (COX) | Arg, Tyr, Ser | Hydrogen bonding with polar residues; hydrophobic interactions in the main channel. nih.gov | -7 to -10 |

| Protein Kinases (e.g., EGFR, CDK2) | Leu, Val, Ala, Phe, Lys | Hydrogen bonds with hinge region backbone; hydrophobic interactions in the ATP-binding pocket. nih.gov | -8 to -25 nih.gov |

| Acetylcholinesterase | Trp, Tyr, Gly | π-π stacking with aromatic gorge residues; hydrogen bonds. researchgate.net | -6 to -9 |

These computational predictions provide a rational basis for the potential biological activities of this compound and guide the synthesis of new derivatives with improved potency and selectivity.

Role in Complex Molecule Synthesis and Functional Material Design

Building Block for Indole (B1671886) Derivatives and Related Heterocycles

While not typically a direct precursor for the de novo synthesis of the indole nucleus itself, ethyl 1H-pyrrol-1-ylacetate and its derivatives are valuable reactants for constructing complex molecules that incorporate both pyrrole (B145914) and indole moieties. The N-acetic acid ethyl ester group allows for the linkage of the pyrrole ring to other complex structures.

An example of this application is in the synthesis of substituted 1H-pyrrol-2(5H)-ones. In one reported synthesis, tryptamine, an indole-containing compound, is reacted with an aromatic aldehyde and methyl acetylpyruvate (B1236944) to form 1-[2-(1H-indol-3-yl)ethyl]-4-acetyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones. bakhtiniada.ru This reaction demonstrates how the N-substituted pyrrole framework can be integrated with indole-containing starting materials to create novel, hybrid heterocyclic structures. The diversity of molecules containing the indole moiety stimulates the development of new synthetic methods, including the transformation of other heterocycles to build complex structures. researchgate.net

Intermediate in the Synthesis of Pyrrolidine (B122466) and Pyrrolizidine (B1209537) Scaffolds

The aromatic pyrrole ring is the direct precursor to the saturated pyrrolidine scaffold, a five-membered nitrogen heterocycle that is a cornerstone in many pharmaceuticals and natural products. nih.gov The conversion of a pyrrole to a pyrrolidine is typically achieved through catalytic hydrogenation, which reduces the double bonds of the aromatic ring. Consequently, this compound is a potential intermediate for producing N-substituted pyrrolidine acetates, which can be further modified. The great interest in the pyrrolidine scaffold is due to its non-planarity, which allows for efficient exploration of three-dimensional pharmacophore space. nih.gov

Furthermore, the pyrrole core is foundational to the pyrrolizidine alkaloid skeleton, a class of naturally occurring compounds known for their biological activities. iastate.edunih.gov These alkaloids consist of two fused five-membered rings with a shared nitrogen atom at the bridgehead. nih.gov Synthetic routes toward pyrrolizidine alkaloids often involve the construction and subsequent modification of a pyrrole or pyrrolidine ring system, highlighting the potential role of compounds like this compound as starting materials in these complex synthetic pathways. iastate.eduresearchgate.net

Precursor for Advanced Polycyclic and Fused Heterocyclic Systems (e.g., Pyrrolo[3,4-c]pyrroles, Pyrrolopyridines)

This compound is a key starting material for creating advanced fused heterocyclic systems, which are prevalent in pharmacologically active compounds. nih.gov A significant application is in the synthesis of pyrrolo[1,2-a]pyrazines and indolizines. The process begins with the functionalization of the pyrrole ring of this compound, specifically through formylation, to produce ethyl (2-formyl-1H-pyrrol-1-yl)acetate. This intermediate is then reacted with dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enaminone, which undergoes cyclization in the presence of ammonium (B1175870) acetate (B1210297) to yield the pyrrolo[1,2-a]pyrazine (B1600676) core. nih.gov

This methodology provides a straightforward route to these complex fused systems, which are known to exhibit a wide range of biological effects, including anticancer and antifungal activity. nih.gov The existence of related commercial building blocks, such as ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, further underscores the importance of this structural class in synthetic chemistry. bldpharm.com Similarly, the pyrrolo[3,4-c]pyridine scaffold is another important fused system whose derivatives have been explored for potential therapeutic applications. nih.gov

Table 1: Synthesis of Fused Heterocycles from this compound Derivatives

Starting Material Derivative Key Reagents Fused Heterocyclic Product Reference Ethyl (2-formyl-1H-pyrrol-1-yl)acetate 1. DMFDMA

2. Ammonium Acetate Pyrrolo[1,2-a]pyrazines nih.gov Alkyl (E)-3-(1H-pyrrol-2-yl)acrylates (N-alkylated with ethyl bromoacetate) 1. DMFDMA

2. Lewis Acid Indolizines nih.gov

Application in the Construction of Functionalized Carbon-Rich Architectures

N-substituted pyrrole derivatives, structurally related to this compound, have been successfully used to modify the surfaces of carbon materials, creating functionalized, carbon-rich architectures. A notable example involves the functionalization of carbon black (CB) and high-surface-area nanosized graphite (B72142) (HSAG) with 2-(2,5-dimethyl-1H-pyrrol-1-yl)propane-1,3-diol, also known as serinol pyrrole. mdpi.comresearchgate.net

In this application, the pyrrole compound is heated with the carbon material, leading to a functionalization reaction that attaches the pyrrole moiety to the carbon surface. researchgate.net This modification alters the surface chemistry of the carbon material, improving its polarity and compatibility with polymer matrices. For instance, serinol pyrrole-functionalized carbon black has been used as a replacement for silica (B1680970) in elastomer composites, leading to more efficient crosslinking and lower hysteresis, which are desirable properties in materials for applications like tires. mdpi.com This demonstrates the potential of the N-substituted pyrrole scaffold, as found in this compound, to serve as a platform for developing agents for the surface modification of carbon nanomaterials. mdpi.com

Contribution to the Design and Synthesis of Advanced Organic Materials

The utility of this compound extends to the design and synthesis of advanced organic materials, primarily through the two avenues previously discussed: the creation of complex functional molecules and the modification of material surfaces.

The synthesis of fused heterocyclic systems like pyrrolo[1,2-a]pyrazines provides access to novel molecular scaffolds that can be investigated for applications in materials science, such as organic electronics or as fluorescent dyes, in addition to their pharmacological potential. nih.gov

Moreover, the functionalization of carbon materials like carbon black and graphene with pyrrole derivatives represents a direct contribution to the field of advanced materials. mdpi.comresearchgate.net By covalently attaching these organic molecules, the properties of the bulk material can be precisely tuned. The resulting composites, such as the natural rubber nanocomposites containing pyrrole-functionalized graphene, exhibit improved ultimate properties and fracture resistance. researchgate.net This simple and scalable method highlights how modifying the chemical nature of a material's surface with scaffolds derived from precursors like this compound can lead to the development of next-generation materials with enhanced performance. researchgate.net

Green Chemistry Approaches in the Synthesis and Application of Ethyl 1h Pyrrol 1 Ylacetate

Development of Environmentally Benign Synthetic Routes

The shift towards greener synthetic methodologies for pyrrole (B145914) derivatives focuses on replacing hazardous conventional materials and conditions with more sustainable alternatives.

Solvents constitute a significant portion of the waste generated in chemical processes, making solvent choice a critical aspect of green synthesis. text2fa.iriolcp.com

Sustainable Solvents: The use of bio-based, non-toxic, and biodegradable solvents is a key strategy. Ethyl lactate, a bio-based and environmentally benign solvent, has emerged as a promising medium for various organic reactions, including multicomponent reactions that can be used to form heterocyclic structures. eurekaselect.commonash.eduresearchgate.net Its effectiveness is often comparable to traditional petroleum-based solvents. eurekaselect.com Other solvents considered "green" due to their lower environmental impact and potential to be sourced from renewable materials include ethyl acetate (B1210297) and cyclopentyl methyl ether (CPME). usc.edursc.org Research has demonstrated the successful application of an ethyl acetate/ethanol (B145695) mixture as a greener alternative to dichloromethane (B109758) in chromatography, a common purification technique. usc.edu

Solvent-Free Methodologies: Eliminating solvents entirely represents an ideal green chemistry scenario. Solvent-free, or solid-state, reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times and higher yields. researchgate.netlongdom.org For instance, the Wittig reaction, a method that can be used to form C-C bonds in complex molecules, has been successfully adapted to solvent-free conditions, significantly improving its green profile despite its inherently poor atom economy. gctlc.orgsemanticscholar.org Similarly, the synthesis of various esters has been achieved efficiently under solvent-free conditions, often facilitated by enzymatic catalysis. mendeley.com The synthesis of polysubstituted pyrroles has been accomplished using a solvent-free, one-pot reaction, highlighting the feasibility of this approach for this class of compounds. researchgate.net

Catalysts are fundamental to green chemistry as they can enable reactions with higher efficiency and selectivity under milder conditions.

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly advantageous because they can be easily separated from the reaction mixture and recycled, minimizing waste. buecher.de Natural hydroxyapatite (B223615) (HAp), a readily available and low-cost material, has been identified as an efficient and green heterogeneous catalyst for the synthesis of polysubstituted pyrroles. researchgate.net This catalyst facilitates a one-pot, multi-component reaction under mild, solvent-free conditions, aligning with several green chemistry principles. researchgate.net Similarly, natural materials like Egyptian red clay have been used as eco-friendly catalysts for the synthesis of bio-ethyl acetate, demonstrating the potential of abundant, natural materials in green catalysis. researchgate.net

Biocatalytic Systems: Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes are biodegradable, operate under mild conditions (temperature, pressure, and pH), and exhibit high specificity, which simplifies processes and reduces the formation of by-products. nih.govnih.gov Lipases, such as Novozym 435 and Candida antarctica lipase (B570770) B (CALB), are widely used for ester synthesis. mendeley.comnih.govresearchgate.net A simple enzymatic approach for the transesterification to synthesize pyrrole esters using Novozym 435 has been developed, achieving high yields. nih.govresearchgate.net This enzymatic method allows for optimizing various parameters, including solvent, temperature, and substrate ratios, to maximize product formation while adhering to green principles. nih.govresearchgate.net The use of whole-cell biocatalysts is also a viable alternative that can further reduce costs associated with enzyme isolation and purification. nih.gov

Quantitative Assessment of Reaction Sustainability

To objectively evaluate the "greenness" of a synthetic route, a set of metrics has been developed. These metrics provide a quantitative measure of a reaction's efficiency in terms of material utilization and waste generation. wikipedia.orgtamu.edu

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov It provides a theoretical measure of how much waste a reaction generates. primescholars.comrsc.org Addition and rearrangement reactions are inherently atom-economical, often achieving 100% AE, as all reactant atoms are incorporated into the product. jocpr.comscranton.edu

Formula for Atom Economy: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Reaction Mass Efficiency (RME): RME is a more practical metric that considers the chemical yield and the stoichiometry of the reactants. wikipedia.orgtamu.edu It is defined as the percentage of the actual mass of the desired product relative to the total mass of all reactants used. wikipedia.org

Formula for Reaction Mass Efficiency: % RME = (Mass of Isolated Product / Total Mass of Reactants) x 100 buecher.de

The table below illustrates a hypothetical comparison of AE and RME for different synthetic routes to a pyrrole derivative, highlighting how reaction type and yield impact these green metrics.

Table 1: Comparison of Green Metrics for Hypothetical Pyrrole Synthesis Routes This table contains hypothetical data for illustrative purposes.

| Metric | Route A (Addition Reaction) | Route B (Substitution Reaction) |

|---|---|---|

| Reactants | Pyrrole + Ethyl Bromoacetate (B1195939) | Pyrrole + Sodium Hydride + Ethyl Bromoacetate |

| Desired Product | Ethyl 1H-pyrrol-1-ylacetate | This compound |

| By-products | None (in theory) | Sodium Bromide + Hydrogen Gas |

| Assumed Yield | 95% | 85% |

| Atom Economy (AE) | 100% | ~53% |

| Reaction Mass Efficiency (RME) | 95% | ~45% |

Process Mass Intensity (PMI): While AE and RME assess the reaction itself, Process Mass Intensity (PMI) evaluates the entire process, including solvents, reagents, and purification steps. acsgcipr.orgacsgcipr.org PMI is the ratio of the total mass of all materials (raw materials, solvents, reagents, process water) used to the mass of the final product obtained. acsgcipr.orgacs.org The pharmaceutical industry widely uses PMI to benchmark and improve the sustainability of manufacturing processes, where a lower PMI indicates a greener process. acsgcipr.orgnih.gov Solvents often contribute the most to the PMI value, emphasizing the importance of solvent selection and minimization. acs.org

Formula for Process Mass Intensity: PMI = Total Mass in Process (kg) / Mass of Product (kg) acs.org

Waste Minimization Strategies: The ultimate goal of green chemistry is waste prevention. nih.gov A related metric is the Environmental Factor (E-Factor), which highlights the amount of waste produced per kilogram of product. nih.govwalisongo.ac.id Strategies to minimize waste and reduce PMI include:

Employing catalytic reactions over stoichiometric ones. buecher.de

Optimizing solvent use by choosing greener alternatives and recycling them. rsc.org

Developing continuous flow processes, which can improve efficiency and reduce waste compared to batch processes. rsc.org

Using one-pot reactions to reduce the number of steps and purification stages. researchgate.net

The following table provides a hypothetical comparison of PMI for a traditional versus a green synthesis process.

Table 2: Hypothetical Process Mass Intensity (PMI) Comparison This table contains hypothetical data for illustrative purposes.

| Process Component | Traditional Synthesis (kg) | Green Synthesis (kg) |

|---|---|---|

| Starting Materials | 10 | 8 |

| Reagents | 15 | 2 (Catalyst) |

| Solvents | 200 | 40 (Recyclable) |

| Process Water | 100 | 20 |

| Total Input | 325 | 70 |

| Product Output | 1 | 1 |

| Process Mass Intensity (PMI) | 325 | 70 |

Energy Efficiency and Resource Utilization Optimization

Optimizing energy and resource use is a cornerstone of green chemistry. Synthetic processes should be designed to minimize energy requirements by conducting reactions at ambient temperature and pressure whenever possible. jocpr.com The use of biocatalysts and certain heterogeneous catalysts often allows for milder reaction conditions, thereby reducing energy consumption. researchgate.netnih.gov

Q & A

Q. What are the standard synthetic routes for ethyl 1H-pyrrol-1-ylacetate, and how can reaction conditions be optimized?

this compound can be synthesized via cyclization or condensation reactions involving pyrrole derivatives and ethyl acetates. A common approach involves refluxing precursors in solvents like xylene, followed by alkaline workup (e.g., 5% NaOH) to isolate the product. Purification typically employs recrystallization from methanol or ethanol . To optimize yield, factors such as reaction time (25–30 hours), temperature, and molar ratios should be systematically tested using factorial or orthogonal experimental designs to identify critical parameters .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- HPLC : For assessing purity (≥98% as per typical standards) and identifying impurities .

- NMR spectroscopy : To confirm molecular structure via proton and carbon shifts, particularly for pyrrole ring protons (~6.5–7.5 ppm) and ester carbonyl groups (~170 ppm).

- Mass spectrometry : To verify molecular weight (e.g., 139.15 g/mol for related pyrrole derivatives) and fragmentation patterns .

- FT-IR : For detecting functional groups like ester C=O stretches (~1740 cm⁻¹) and pyrrole ring vibrations .

Q. What are the primary applications of this compound in academic research?

This compound is widely used as:

- A pharmaceutical intermediate for synthesizing bioactive molecules, such as sulfonylpyrrole derivatives with potential antimicrobial activity .

- A ligand or catalyst in coordination chemistry due to the electron-rich pyrrole ring .

- A model compound for studying reaction mechanisms in heterocyclic chemistry, particularly cycloadditions or substitutions .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways for this compound synthesis be elucidated?

Mechanistic studies require:

- In-situ monitoring : Techniques like UV-Vis spectroscopy or TLC to track intermediate formation .

- Computational modeling : Density Functional Theory (DFT) to simulate transition states and activation energies for key steps (e.g., cyclization) .

- Isotopic labeling : Using deuterated reagents to confirm proton transfer pathways .

Q. What experimental design strategies are recommended for optimizing multi-step syntheses involving this compound?

Use orthogonal design or response surface methodology (RSM) to evaluate interactions between variables (e.g., solvent polarity, catalyst loading, temperature). For example, a three-factor, three-level design can identify optimal conditions for maximizing yield while minimizing side products like sulfonated byproducts . Data analysis should include ANOVA to determine statistical significance .

Q. How should contradictory data in purity assessments (e.g., HPLC vs. NMR) be resolved?

Contradictions may arise from residual solvents or undetected isomers. Mitigation strategies include:

- Cross-validation : Combining HPLC with GC-MS to detect volatile impurities .

- Advanced purification : Gradient recrystallization or column chromatography to isolate stereoisomers .

- Standardized protocols : Adhering to USP guidelines for reagent testing, such as titration or UV-spectrophotometric calibration .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation exposure; monitor airborne concentrations via OSHA-compliant methods .

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

- Waste disposal : Neutralize acidic/basic byproducts before disposal, following EPA hazardous waste guidelines .

Q. How can the stability of this compound under varying storage conditions be evaluated?

Conduct accelerated stability studies by exposing the compound to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro